(1-Benzyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Benzyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid typically involves the formation of the benzodiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of a suitable benzodiazole precursor with a boronic acid derivative under conditions that promote the formation of the desired product. This can include the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This could include continuous flow processes and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzodiazole ring.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce a variety of functional groups onto the benzodiazole ring.
Scientific Research Applications
(1-Benzyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of biological systems, particularly in the development of sensors and probes.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1-Benzyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid exerts its effects is largely based on its ability to form reversible covalent bonds with diols and other nucleophiles. This allows it to interact with a variety of molecular targets, including enzymes and receptors, and modulate their activity. The specific pathways involved depend on the context in which the compound is used, but generally involve the formation and cleavage of boronic ester bonds.
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: This compound is similar in structure but features an ethyl group instead of a benzyl group.
(6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid: This compound has an isopropyl group instead of a benzyl group.
Uniqueness
The uniqueness of (1-Benzyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the benzyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1-benzyl-6-fluoro-2-methylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BFN2O2/c1-10-18-14-7-12(16(20)21)13(17)8-15(14)19(10)9-11-5-3-2-4-6-11/h2-8,20-21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSGBPFBMGZPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C(=N2)C)CC3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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